Clinical Diagnostic Assay Validation: Simultaneous Quantification of Haloperidol and Reduced Haloperidol in Serum Using Reduced Haloperidol-d4 as Internal Standard
Reduced Haloperidol-d4 is the designated internal standard in a clinically validated LC-MS/MS method (Mayo Clinic Laboratories) for the simultaneous therapeutic drug monitoring of Haloperidol and its active metabolite Reduced Haloperidol in patient serum [1]. This method is used to assess patient compliance and toxicity, with established therapeutic reference ranges: Haloperidol (5-17 ng/mL) and Reduced Haloperidol (10-80 ng/mL) [1].
| Evidence Dimension | Clinical Assay Validation Status and Therapeutic Reference Range |
|---|---|
| Target Compound Data | Designated internal standard in validated clinical LC-MS/MS assay for Reduced Haloperidol quantification; used in combination with Haloperidol-d4. |
| Comparator Or Baseline | Haloperidol-d4 (used as internal standard for parent Haloperidol in the same assay). |
| Quantified Difference | Both deuterated internal standards are necessary for accurate, independent quantification of parent drug and metabolite, as they correct for distinct matrix effects and ionization efficiencies. |
| Conditions | Human serum; LC-MS/MS; protein precipitation extraction; therapeutic reference ranges established at 5-17 ng/mL for Haloperidol and 10-80 ng/mL for Reduced Haloperidol. |
Why This Matters
This validated clinical assay enables precise therapeutic drug monitoring, which is critical for optimizing antipsychotic therapy and preventing toxicity, and directly demonstrates the essential role of Reduced Haloperidol-d4 in a real-world diagnostic setting.
- [1] Ridgeview Laboratory (Mayo Clinic Laboratories). Haloperidol, Serum (Test ID: HALO). Clinical Test Catalog. View Source
